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Methyl 5-nitro-1H-indazole-3-carboxylate

Cat. No.: B1315293
CAS No.: 78155-75-6
M. Wt: 221.17 g/mol
InChI Key: TUUGVBZYZYAHPC-UHFFFAOYSA-N
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Description

Role as Bioisosteres of Indoles

A key factor in the success of indazoles is their role as bioisosteres of indoles. orientjchem.orgnih.govpharmablock.com Bioisosterism, a strategy in medicinal chemistry, involves substituting one chemical moiety with another that retains similar biological activity. acs.org The indazole nucleus can serve as a surrogate for the indole (B1671886) ring, a common motif in many natural and synthetic pharmacologically active molecules. nih.govpnrjournal.com

Like indoles, indazoles possess an NH group that can act as a hydrogen bond donor. However, the additional nitrogen atom in the indazole ring can also serve as a hydrogen bond acceptor, potentially offering improved affinity for target proteins. pharmablock.com This bioisosteric relationship provides a powerful tool for medicinal chemists to modify molecules, overcoming challenges related to metabolism, toxicology, or absorption while developing novel therapeutic agents. pharmablock.comacs.org

Applications in Pharmaceutical Development

The indazole scaffold is a component of numerous drugs and clinical candidates, valued for its ability to enhance binding affinity, metabolic stability, and favorable pharmacokinetic properties. researchgate.net Research has demonstrated the efficacy of indazole derivatives across various therapeutic areas. nih.govbenthamdirect.com

Indazole derivatives are particularly prominent in oncology. researchgate.net Several FDA-approved anticancer drugs, including Axitinib, Pazopanib, and Entrectinib, feature the indazole core. researchgate.netrsc.org These agents often function as kinase inhibitors, targeting enzymes crucial for cancer cell proliferation and survival. rsc.orgnih.gov

Research has highlighted numerous indazole compounds with potent anticancer activity. For instance, some derivatives have shown significant growth inhibitory effects against various cancer cell lines, with IC50 values in the low micromolar range. rsc.org These compounds can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of proteins like Bax and Bcl-2 and activating caspases. rsc.org The versatility of the indazole structure allows for the development of inhibitors for a wide range of cancer-related targets, including:

Fibroblast growth factor receptors (FGFRs) nih.govnih.gov

Vascular endothelial growth factor receptor (VEGFR) rsc.org

c-Met and other tyrosine kinases nih.govrsc.org

Aurora kinases nih.gov

Extracellular signal-regulated kinases (ERK1/2) nih.gov

Drug Target Application
AxitinibVEGFR, PDGFRRenal Cell Carcinoma rsc.org
PazopanibVEGFR, PDGFR, c-KitRenal Cell Carcinoma, Soft Tissue Sarcoma nih.govresearchgate.net
EntrectinibTRK, ROS1, ALKSolid Tumors with NTRK fusion, ROS1-positive NSCLC rsc.org
Lonidamine (B1675067)Mitochondrial-associated hexokinase IIBrain Tumors researchgate.net

This table presents examples of approved anticancer drugs containing the indazole scaffold and their primary targets.

The indazole nucleus is a promising framework for developing new antimicrobial agents to combat the rise of drug-resistant pathogens. nih.gov Derivatives have been synthesized and tested against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govorientjchem.orgmdpi.com

Studies have shown that certain N-methyl-3-aryl indazoles exhibit excellent inhibitory activity against bacterial strains such as Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium, and the fungal strain Candida albicans. nih.govorientjchem.org Other research has focused on developing indazole derivatives as inhibitors of bacterial DNA gyrase (GyrB), a clinically validated target for antibiotics. nih.govacs.org These novel inhibitors have demonstrated potent activity against clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org

Indazole derivatives have shown significant potential as anti-inflammatory agents. researchgate.netnih.gov The inflammatory response is a complex biological process, and its dysregulation is associated with numerous chronic diseases. nih.gov Indazole-based compounds can mitigate inflammation through various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of inflammatory mediators. mdpi.comnih.govbohrium.com

Studies using animal models, such as the carrageenan-induced paw edema test in rats, have confirmed the anti-inflammatory activity of indazole and its derivatives. nih.gov The mechanism of action may also involve the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as scavenging free radicals. nih.gov The structural similarity of indazoles to biomolecules like adenine (B156593) and guanine (B1146940) may facilitate their interaction with biological systems, contributing to their anti-inflammatory effects. researchgate.net

Beyond their role in cancer therapy, indazole derivatives are effective inhibitors of a diverse range of enzymes implicated in various diseases. nih.gov This makes the indazole scaffold a valuable template for designing targeted therapeutic agents. nih.gov

Examples of enzyme inhibition by indazole derivatives include:

Indoleamine-2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme involved in immune tolerance, and its inhibition is a promising strategy in cancer immunotherapy. Certain 3-substituted 1H-indazoles have shown potent IDO1 inhibitory activity. nih.govnih.gov

Bacterial DNA Gyrase B (GyrB): As mentioned, indazoles have been developed as inhibitors of this bacterial enzyme, representing a novel class of antibacterials. nih.govacs.org

Monoamine Oxidase (MAO): Indazole derivatives have been investigated as inhibitors of MAO, an enzyme involved in neurotransmitter metabolism, suggesting potential applications in neurological disorders. researchgate.net

Carbonic Anhydrase (CA): Inhibition of CA has therapeutic applications in various conditions, and indazoles have been explored as inhibitors of this enzyme class. nih.gov

Applications in Pharmaceutical Development

Central Nervous System (CNS) Activity

Indazole derivatives have garnered significant attention for their diverse activities within the central nervous system. While specific studies focusing exclusively on "Methyl 5-nitro-1H-indazole-3-carboxylate" are not extensively documented in publicly available research, the broader class of indazole-containing compounds has shown promise in modulating various CNS targets. The structural framework of indazole is considered a "privileged" scaffold in medicinal chemistry, meaning it can interact with a wide range of biological targets, including those in the brain. Research into analogous structures suggests that modifications to the indazole core, such as the introduction of a nitro group and a carboxylate moiety, can significantly influence their pharmacokinetic and pharmacodynamic properties, including their ability to cross the blood-brain barrier and interact with CNS receptors.

Selective Receptor Antagonists and Agonists

The adaptability of the indazole scaffold has been particularly evident in the development of selective ligands for various neurotransmitter receptors.

5-HT2c, 5-HT3, 5-HT4, and 5-HT6 Receptors:

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition has emerged as a promising strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways like BRCA mutations. semanticscholar.orgresearchgate.net The indazole nucleus is a key structural feature in several potent PARP inhibitors. researchgate.net Although a direct PARP inhibition assay for "this compound" has not been detailed in the available literature, its core structure is present in more complex molecules that exhibit significant PARP inhibitory activity. For example, niraparib, an approved PARP inhibitor, features an indazole core. The development of novel PARP inhibitors often involves the synthesis and screening of various indazole derivatives, and "this compound" could serve as a key building block in the synthesis of new potential PARP inhibitors. semanticscholar.org

Antiemetic Drugs

The development of potent and selective 5-HT3 receptor antagonists has revolutionized the management of nausea and vomiting, particularly that induced by chemotherapy. The indazole scaffold has been a critical component in the design of these antiemetic agents. nih.gov Granisetron, a widely used antiemetic, is a notable example of an indazole-based 5-HT3 antagonist. The mechanism of action involves blocking the action of serotonin (B10506) at 5-HT3 receptors in the central and peripheral nervous systems. Given that indazole-3-carboxylic acid derivatives have been a fertile ground for the discovery of 5-HT3 antagonists, "this compound" represents a chemical entity with potential relevance to the development of new antiemetic drugs. nih.gov

Antiglycolytic Drugs

Altered glucose metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect), is a hallmark of many cancer cells. Targeting this metabolic vulnerability with antiglycolytic drugs is an attractive therapeutic strategy. Lonidamine, an indazole-based compound, is a known antiglycolytic agent that has been studied for its anticancer properties. It is a derivative of 1H-indazole-3-carboxylic acid. While specific research on the antiglycolytic properties of "this compound" is not available, its structural relationship to lonidamine suggests that this class of compounds warrants investigation for their potential to interfere with cancer cell metabolism.

Applications in Agrochemical Development

The biological activity of indazole derivatives extends beyond pharmaceuticals into the realm of agrochemicals. The versatility of the indazole ring system allows for the creation of molecules with potent herbicidal and fungicidal properties.

Herbicides and Fungicides

Research has shown that certain indazole derivatives exhibit significant herbicidal and fungicidal activities. While specific screening data for "this compound" in these applications is not provided in the search results, its parent compound, 5-nitro-1H-indazole-3-carboxylic acid, is noted for its role in synthesizing innovative agrochemical formulations. chemimpex.com The exploration of indazole derivatives in agriculture is an active area of research, and compounds like "this compound" could serve as important intermediates in the synthesis of new and effective crop protection agents.

Below is a table summarizing the potential applications of the broader class of indazole derivatives, which provides context for the research potential of "this compound".

Area of Application Specific Target/Activity Example of Related Indazole Derivative
CNS Activity Modulation of CNS receptorsGeneral indazole scaffolds
Receptor Antagonism 5-HT3, 5-HT4 receptor antagonismIndazole-3-carboxylic acid derivatives, N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives
PARP Inhibition Inhibition of DNA repair enzymesNiraparib
Antiemetic 5-HT3 receptor antagonismGranisetron
Antiglycolytic Inhibition of cancer cell metabolismLonidamine
Agrochemical Herbicidal and fungicidal activityVarious indazole derivatives
Plant Growth Regulators

Beyond medicine, indazole derivatives have been investigated for their effects on plant biology. Certain heterocyclic compounds are known to stimulate plant organogenesis, and research has extended to the indazole family to explore their potential as plant growth regulators. researchgate.netfrontiersin.org Studies have shown that various 3-aryl-1H-indazoles can act as growth inhibitors for both the root and shoot lengths of plants like wheat and sorghum, particularly at higher concentrations. researchgate.net This inhibitory effect suggests potential applications in controlling plant development. The activity of these compounds underscores the broad utility of the indazole scaffold, extending its influence from pharmacology to agriculture.

General Overview of this compound in Academic Inquiry

This compound is a specific derivative of the indazole core that has garnered attention primarily as a versatile building block in organic synthesis. Its chemical formula is C₉H₇N₃O₄ and it has a molecular weight of approximately 221.17 g/mol . chemicalbook.comlabsolu.ca The compound is typically a yellow solid. chemicalbook.com Academic inquiry into this molecule is not focused on its direct biological activity but rather on its utility in constructing more complex molecular architectures. Its strategic placement of functional groups makes it a valuable precursor for a range of other indazole-based compounds. researchgate.net

Structural Features and Functional Groups

The structure of this compound is defined by three key components attached to the fundamental 1H-indazole bicyclic system:

Indazole Core : A fused benzene (B151609) and pyrazole (B372694) ring system which is aromatic and relatively stable. bohrium.com

Nitro Group (-NO₂) : An electron-withdrawing group located at the 5-position of the benzene ring. This group significantly influences the electronic properties of the indazole ring system, affecting its reactivity. acs.org

Methyl Carboxylate Group (-COOCH₃) : An ester group attached to the 3-position of the pyrazole ring. This functional group provides a key reaction site for further chemical modifications, such as hydrolysis, amidation, or reduction.

The combination of these groups on the thermodynamically favored 1H-indazole scaffold creates a molecule with distinct sites for chemical manipulation. researchgate.netmdpi.com

Role as a Synthetic Intermediate

The primary role of this compound in research is as a synthetic intermediate. Its functional groups serve as handles for building more elaborate molecules. A common synthetic route to this compound involves the esterification of 5-Nitroindazole-3-carboxylic acid using methanol (B129727) in the presence of an acid catalyst like concentrated sulfuric acid. chemicalbook.com

Once synthesized, the compound can undergo various transformations. The methyl ester at position 3 can be hydrolyzed to its corresponding carboxylic acid or reacted with amines to form amides. The nitro group at position 5 can be reduced to an amine, which can then be used in a variety of coupling reactions to add further complexity. For instance, the related compound 5-nitroindazole (B105863) has been used as a precursor in the synthesis of new semisynthetic penicillins, highlighting the utility of the nitroindazole framework in creating complex bioactive molecules. researchgate.net This strategic utility makes this compound a valuable component in the synthetic chemist's toolbox for accessing novel indazole derivatives.

Research Objectives and Scope of the Review

The objective of this review is to provide a focused and scientifically precise overview of the chemical compound this compound. The scope is strictly limited to its position within the broader context of indazole chemistry, its specific structural attributes, and its established role as an intermediate in organic synthesis. This article has detailed the importance of the indazole scaffold in modern research, including its niche application in plant growth regulation, before concentrating on the defining chemical features and synthetic utility of the title compound. The aim is to present a clear and concise summary based on existing academic literature, without extending into pharmacological or toxicological profiles.

Data Tables

Table 1: Compound Names Mentioned in the Article

Compound NameChemical Formula
This compoundC₉H₇N₃O₄
IndazoleC₇H₆N₂
5-Nitroindazole-3-carboxylic acidC₈H₅N₃O₄
NigellicineNot Applicable
NigellidineNot Applicable

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3O4 B1315293 Methyl 5-nitro-1H-indazole-3-carboxylate CAS No. 78155-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-nitro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)8-6-4-5(12(14)15)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUGVBZYZYAHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506966
Record name Methyl 5-nitro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78155-75-6
Record name Methyl 5-nitro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Conventional Synthetic Routes to Methyl 5-nitro-1H-indazole-3-carboxylate

Two principal retrosynthetic pathways dominate the laboratory-scale production of this compound: the esterification of 5-nitro-1H-indazole-3-carboxylic acid and the nitration of an appropriate 1H-indazole-3-carboxylic acid derivative.

This is the most direct and commonly reported method, starting from 5-nitro-1H-indazole-3-carboxylic acid. The conversion of the carboxylic acid to its corresponding methyl ester can be achieved through several standard esterification protocols.

The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a well-established method for this transformation. The process involves heating the carboxylic acid in an excess of methanol (B129727), which acts as both the solvent and the reactant, with a catalytic amount of a strong mineral acid like sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and the large excess of methanol helps to drive the equilibrium towards the formation of the ester product.

A reported procedure involves the dropwise addition of concentrated sulfuric acid to a mixture of 5-nitro-1H-indazole-3-carboxylic acid in methanol at a temperature below 10°C. chemicalbook.com The mixture is then refluxed for several hours to ensure complete conversion. chemicalbook.com Upon cooling and pouring the reaction mass into ice water, the solid product precipitates and can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol (B145695). chemicalbook.com

Table 1: Example of Acid-Catalyzed Esterification Conditions

ParameterDetails
Starting Material 5-nitro-1H-indazole-3-carboxylic acid
Reagent Methanol (in excess)
Catalyst Concentrated Sulfuric Acid (H₂SO₄)
Conditions Reflux for 6 hours
Yield 64%
Reference chemicalbook.com

An alternative and often more rapid method for esterification involves the use of thionyl chloride (SOCl₂). This two-step, one-pot procedure first converts the carboxylic acid into a highly reactive acyl chloride intermediate. The subsequent addition of methanol to this intermediate results in a rapid and typically irreversible reaction to form the methyl ester.

In this process, 5-nitro-1H-indazole-3-carboxylic acid is treated with thionyl chloride, sometimes in an inert solvent. The reaction produces the acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. After the formation of the acyl chloride is complete (often confirmed by the cessation of gas evolution), methanol is carefully added to the reaction mixture. The methanol reacts with the acyl chloride to yield this compound. This method avoids the equilibrium limitations of Fischer esterification and often proceeds under milder conditions and with shorter reaction times.

Table 2: General Steps for Thionyl Chloride Mediated Esterification

StepReactionReagents
1 Acyl Chloride Formation5-nitro-1H-indazole-3-carboxylic acid, Thionyl Chloride (SOCl₂)
2 EsterificationAcyl Chloride Intermediate, Methanol (CH₃OH)

A different synthetic strategy involves introducing the nitro group onto the indazole ring system at a late stage. This pathway would begin with 1H-indazole-3-carboxylic acid or its methyl ester, followed by an electrophilic aromatic substitution reaction.

The indazole ring system is an aromatic heterocycle, and the benzene (B151609) portion of the molecule undergoes electrophilic aromatic substitution, such as nitration. The directing effects of the existing substituents on the ring determine the position of the incoming electrophile (the nitronium ion, NO₂⁺). The heterocyclic portion and the deactivating carboxylic acid group at the C-3 position influence the regiochemical outcome. Electrophilic attack on the 1H-indazole ring generally occurs at the 3-, 5-, or 7-positions. Since the 3-position is already substituted, nitration is expected to occur on the benzo-fused ring, primarily at the 5- and 7-positions.

Achieving regioselectivity for the 5-position requires careful control of the reaction conditions. The deactivating, meta-directing nature of the carboxyl group at position 3, combined with the activating nature of the heterocyclic amine, makes the prediction of the major product complex. However, the 5-position is often favored in the nitration of indazole derivatives.

To favor the formation of the 5-nitro isomer and maximize the yield, optimization of several reaction parameters is critical. Traditional nitration methods use a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion in situ.

Key parameters for optimization include:

Temperature: Aromatic nitrations are typically exothermic. Lowering the reaction temperature can increase selectivity and prevent the formation of dinitrated or other unwanted byproducts.

Concentration and Ratio of Acids: The ratio of sulfuric acid to nitric acid affects the concentration of the active nitronium ion. Adjusting this ratio can influence the reaction rate and selectivity.

Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion, but extended reaction times, especially at higher temperatures, can lead to byproduct formation.

The goal of optimization is to find a set of conditions that provides the highest possible conversion of the starting material into the desired this compound with minimal formation of other isomers (e.g., the 7-nitro isomer) or over-nitrated products.

Nitration of 1H-indazole-3-carboxylic acid

Advanced and Green Chemistry Approaches in Synthesis

Advanced synthetic methodologies are pivotal in modern organic chemistry for the creation of complex molecules like this compound. These methods prioritize efficiency, reduced environmental impact, and higher yields compared to traditional techniques. Green chemistry principles are increasingly integrated into these approaches, emphasizing the use of safer solvents, reduced energy consumption, and atom economy.

One-Pot Synthesis Techniques

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages by avoiding lengthy separation processes and the purification of intermediate compounds. An efficient one-pot domino process has been developed for the synthesis of 1-aryl-5-nitro-1H-indazoles, which are structurally related to the target compound. nih.govnih.gov This method involves the formation of an arylhydrazone from a 2-fluoro-5-nitro-substituted acetophenone (B1666503) or benzaldehyde (B42025), followed by deprotonation and an intramolecular nucleophilic aromatic substitution (SNAr) to form the indazole ring. nih.govnih.gov This approach has proven successful for a range of substrates, achieving high yields in a single laboratory operation. nih.gov

For the acetophenone series, the one-pot modification was particularly effective, producing yields between 73% and 96%. nih.govnih.gov The benzaldehyde series also benefited from this streamlined approach, though it required a step-wise addition of reagents, affording yields of 63–73%. nih.govnih.gov

Table 1: One-Pot Synthesis of 1-Aryl-3-methyl-5-nitro-1H-indazoles

Aryl SubstituentYield (%)Reference
Phenyl95% mdpi.com
4-Methoxyphenyl94% nih.gov
4-Chlorophenyl93% nih.gov
3-Chlorophenyl87% mdpi.com
2-Methoxyphenyl82% nih.gov

Continuous Flow Synthesis Methods

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, reproducibility, and scalability. In this method, reagents are pumped through a network of tubes or channels where the reaction occurs. While specific examples for the continuous flow synthesis of this compound are not extensively documented, the technology has been successfully applied to the synthesis of other nitroaromatic compounds and pharmaceuticals. nih.gov For instance, a continuous flow platform has been developed for the safe in-situ generation of acetyl nitrate (B79036) for the nitration of furfural, a key step in producing nitrofuran pharmaceuticals. nih.gov This demonstrates the potential of flow chemistry to handle potentially hazardous reagents and reactions with high precision and control. nih.gov The modular nature of flow synthesis allows for the integration of multiple reaction and purification steps, which could be adapted for the multi-step synthesis of complex indazoles. mdpi.com

Microwave-Assisted Synthesis of Indazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, this technique can rapidly and efficiently heat the reaction mixture, leading to dramatic reductions in reaction times and often improving product yields. scielo.brniscpr.res.inrsc.org This method has been successfully employed in the synthesis of various heterocyclic compounds, including derivatives of benzimidazole, a structurally similar heterocycle to indazole. semanticscholar.orgresearchgate.net For example, the synthesis of 5(6)-nitro-1H-benzimidazole derivatives was achieved with significantly shorter reaction times and comparable or better yields under microwave irradiation compared to conventional heating methods. semanticscholar.orgresearchgate.net The application of microwave energy can be particularly advantageous for the cyclization and condensation steps often involved in the formation of the indazole ring system. mdpi.com

Table 2: Comparison of Microwave vs. Conventional Synthesis for 5(6)-Nitro-1H-benzimidazoles

CompoundMethodTimeYield (%)Reference
2-Benzyl-5(6)-nitro-1H-benzimidazoleMicrowave (350 W)10 min85% researchgate.net
Conventional (Reflux)6 h80%
2-(3-Methylbenzyl)-5(6)-nitro-1H-benzimidazoleMicrowave (350 W)15 min82% researchgate.net
Conventional (Reflux)8 h75%

Alternative Precursors and Annulation Strategies for Indazole Core Formation

The construction of the indazole core is central to the synthesis of this compound. Research in this area focuses on developing versatile annulation (ring-forming) strategies and exploring a variety of precursor molecules to allow for diverse substitution patterns on the indazole ring.

Cyclization Reactions of Appropriate Precursors

The formation of the indazole ring system is typically achieved through the cyclization of suitably substituted benzene derivatives. One of the classic and most common methods involves the nitrosation and subsequent cyclization of o-toluidine (B26562) derivatives. rug.nl For the synthesis of 5-nitroindazole (B105863), a common precursor is 2-amino-5-nitrotoluene, which undergoes diazotization followed by intramolecular cyclization. orgsyn.org

A highly effective modern strategy involves the intramolecular nucleophilic aromatic substitution (SNAr) of arylhydrazones. This method typically starts with a precursor containing a good leaving group, such as fluorine, positioned ortho to a carbonyl or related group. For example, arylhydrazones prepared from 2-fluoro-5-nitrobenzaldehyde (B1301997) or 2-fluoro-5-nitroacetophenone can be cyclized under basic conditions to form the corresponding 1-aryl-5-nitro-1H-indazoles in high yields. nih.govnih.gov The reduction of a nitro group can also be used to trigger a cascade of reactions leading to the formation of N-heterocycles, an approach that offers opportunities for annulation. nih.govresearchgate.net

Hydrazine-Mediated Indazole Formation

Hydrazine (B178648) and its derivatives are fundamental reagents in many synthetic routes to indazoles, as they provide the second nitrogen atom required for the heterocyclic ring. researchgate.net One direct approach involves the reaction of a precursor like 2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate. chemicalbook.com In this reaction, the hydrazine displaces the fluorine atom and then condenses with the aldehyde group to form the indazole ring. chemicalbook.com

More commonly, hydrazine derivatives (e.g., arylhydrazines) are used to form arylhydrazone intermediates, which are then cyclized to form the indazole core. nih.govnih.gov This two-step sequence, which can often be combined into a one-pot procedure, is a versatile method for preparing a wide range of substituted indazoles. nih.govnih.govmdpi.com The initial condensation of a hydrazine with a ketone or aldehyde is followed by a base-mediated or thermally-induced cyclization to yield the final indazole product. This strategy is central to the SNAr-based methods previously discussed. nih.govnih.gov

Nitrosation of Indoles

A notable method for the synthesis of 3-functionalized indazoles involves the nitrosation of indoles. This reaction proceeds through a multi-step pathway that begins with the nitrosation at the C3 position of an indole (B1671886), leading to an oxime intermediate. This is followed by the addition of water at the C2 position, which induces the opening of the pyrrole (B145914) ring. The process concludes with a ring-closure to form the 1H-indazole-3-carboxaldehyde. rsc.org

This transformation can be sensitive to the electronic properties of the indole starting material. For instance, electron-deficient indoles, such as those with a nitro group, may require higher temperatures (around 80 °C) for the reaction to proceed to completion. rsc.org A significant challenge in this method is the potential for side reactions, particularly the formation of dimeric byproducts, which can occur when an unreacted indole molecule attacks the oxime intermediate. rsc.org To mitigate these side reactions and improve yields, a reverse addition procedure is often employed, where the indole is added slowly to the nitrosating mixture. This technique helps to maintain a low concentration of the indole, thus minimizing the formation of dimers. rsc.orgresearchgate.net The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted nitrogen oxide species. rsc.org

Starting MaterialReaction ConditionsProductYieldReference
Electron-deficient indoles (e.g., nitro-substituted)NaNO₂, HCl, 80 °C1H-indazole-3-carboxaldehydeVaries rsc.org
Electron-rich indolesNaNO₂, HCl, lower temperatures1H-indazole-3-carboxaldehyde10-60% (can be lower) rsc.org

Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination

A modern and efficient approach to constructing 1H-indazoles is through a silver(I)-mediated intramolecular oxidative C–H amination. This method is particularly effective for synthesizing a variety of 3-substituted indazoles, which can be challenging to produce via other C–H amination techniques. nih.govacs.orgacs.orgnih.gov The reaction is believed to proceed through a single electron transfer (SET) mechanism facilitated by the Ag(I) oxidant. nih.govnih.gov This process has been shown to be compatible with a wide range of functional groups at the 3-position, including amides, ketones, esters, olefins, aryls, and even trifluoromethyl groups. acs.org

[3+2] Cycloaddition of Diazomethanes with Benzyne (B1209423)

The [3+2] cycloaddition reaction between diazo compounds and arynes, such as benzyne, offers a direct and efficient route to a wide array of substituted indazoles. nih.govorganic-chemistry.orgresearchgate.net This method is typically carried out under mild conditions, often at room temperature, using o-(trimethylsilyl)aryl triflates as benzyne precursors in the presence of a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.org

The nature of the diazo compound influences the final product. Simple diazomethane (B1218177) derivatives can yield N-unsubstituted or N-arylated indazoles, depending on the reaction stoichiometry. organic-chemistry.org When diazo compounds containing dicarbonyl groups are used, a subsequent acyl migration can occur, leading to the selective formation of 1-acyl or 1-alkoxycarbonyl indazoles. organic-chemistry.org The reaction demonstrates broad substrate tolerance and good functional group compatibility, making it a versatile tool for indazole synthesis. organic-chemistry.org

Intramolecular Amination of ortho-Haloarylhydrazones

The intramolecular amination of ortho-haloarylhydrazones is a well-established method for the synthesis of 1H-indazoles. nih.gov This approach can be carried out under metal-free conditions or catalyzed by transition metals such as palladium or copper. nih.gov While o-bromoarylhydrazones often provide better yields, the corresponding o-chloro derivatives are more readily available and cost-effective. nih.gov

Copper-catalyzed procedures, for instance, using copper(I) iodide (CuI) with a ligand like 1,10-phenanthroline (B135089) and a base such as potassium hydroxide (B78521) (KOH) in a solvent like N,N-dimethylformamide (DMF), have been successfully employed for the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles from o-chlorinated arylhydrazones. nih.gov

Addition and Cyclization of Hydrazines with ortho-Haloarylaldehydes or Ketones

A straightforward synthesis of N-substituted indazoles involves the reaction of hydrazines with ortho-haloarylaldehydes or ketones, followed by an intramolecular cyclization. This method allows for the regioselective synthesis of 1H-indazoles, particularly when N-alkyl or N-arylhydrazines are used. nih.gov For example, microwave-assisted heating of o-halobenzaldehydes or o-haloacetophenones with phenylhydrazines can quantitatively produce arylhydrazones, which can then undergo CuI/diamine-catalyzed N-arylation to yield 1-aryl-1H-indazoles in good to excellent yields. researchgate.net This approach is effective for a range of halogen substituents, including iodo, bromo, and chloro groups. researchgate.net

Regioselectivity in N-Alkylation of Indazole Scaffolds

The alkylation of the indazole ring system is a critical step in the synthesis of many pharmaceutical compounds. However, the presence of two nitrogen atoms in the pyrazole (B372694) ring leads to the potential for alkylation at either the N1 or N2 position, resulting in a mixture of regioisomers. nih.govresearchgate.netnih.govbeilstein-journals.org The control of this regioselectivity is a significant challenge in indazole chemistry.

N1- versus N2- Alkylation and Isomer Distribution

The distribution of N1- and N2-alkylated products is influenced by a combination of steric and electronic factors of the indazole core, as well as the reaction conditions, including the choice of base, solvent, and alkylating agent. nih.govresearchgate.net

The thermodynamic stability of the two possible tautomers, 1H-indazole and 2H-indazole, plays a crucial role. The 1H-tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. nih.govnih.gov This inherent stability can favor the formation of the N1-alkylated product under conditions that allow for thermodynamic equilibration. nih.gov

Factors Influencing Regioselectivity:

Steric Effects: Large substituents at the C3 position of the indazole ring can sterically hinder the approach of the alkylating agent to the N2 position, thereby favoring N1-alkylation. wuxibiology.com Conversely, bulky groups at the C7 position can favor N2-alkylation. nih.govresearchgate.net

Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms and affect the product distribution. For instance, indazoles with electron-withdrawing substituents at C7, such as -NO₂ or -CO₂Me, have shown excellent N2-regioselectivity. nih.govresearchgate.netnih.gov

Reaction Conditions:

Base and Solvent: The choice of base and solvent system can have a profound impact on the N1/N2 ratio. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1-selectivity, particularly for indazoles with C3 substituents like carboxymethyl, tert-butyl, and carboxamide groups. nih.govresearchgate.netnih.gov In some cases, solvent-dependent regioselectivity has been observed, where using sodium hexamethyldisilazide (NaHMDS) in THF versus dimethyl sulfoxide (B87167) (DMSO) can lead to different isomer ratios. researchgate.net

Alkylating Agent: The nature of the alkylating agent can also influence the outcome. Mitsunobu conditions, for example, have been shown to favor the formation of the N2-regioisomer. nih.gov

Chelation: In certain cases, chelation effects can direct the alkylation. It has been proposed that with electron-deficient indazoles, the coordination of the N2-atom and an electron-rich oxygen atom in a C3-substituent with a metal cation from the base (e.g., Na⁺ from NaH) can lead to high N1-selectivity. nih.govbeilstein-journals.org DFT calculations suggest that a chelation mechanism involving cesium ions can favor the formation of N1-substituted products. nih.govbeilstein-journals.org

Indazole SubstituentReaction ConditionsMajor ProductReference
C3-carboxymethyl, -tert-butyl, -COMe, -carboxamideNaH, THF, alkyl bromide>99% N1-isomer nih.govresearchgate.net
C7-NO₂, C7-CO₂MeNaH, THF, alkyl bromide≥96% N2-isomer nih.govresearchgate.netnih.gov
Unsubstituted (under Mitsunobu conditions)n-pentanol, DIAD, PPh₃N2-isomer favored (N1:N2 = 1:2.5) nih.gov
Methyl 5-bromo-1H-indazole-3-carboxylateCs₂CO₃, alcoholN1-isomer nih.govbeilstein-journals.org

The precise control of N-alkylation regioselectivity remains an active area of research, with the development of selective protocols being crucial for the efficient synthesis of targeted indazole-based therapeutic agents. nih.govrsc.org

Impact of Substituent Effects and Reaction Conditions

The regiochemical outcome of alkylation on the indazole scaffold is highly sensitive to the electronic and steric nature of the substituents on the ring, as well as the conditions under which the reaction is performed. In the case of 5-nitro-1H-indazole-3-carboxylate, two key functional groups dictate the reactivity: the electron-withdrawing nitro group at the 5-position and the carboxylate group at the 3-position.

Substituent Effects:

3-Carboxylate Group: The presence of a substituent at the C-3 position of the indazole ring plays a dominant role in directing the regioselectivity of N-alkylation. Studies on various 3-substituted indazoles have shown that groups like carboxymethyl or carboxamide strongly favor alkylation at the N-1 position. beilstein-journals.orgnih.govresearchgate.netresearchgate.net This is attributed to a combination of steric hindrance at the N-2 position and potential electronic effects or chelation between the C-3 substituent and the reagent. For instance, under basic conditions (e.g., using Sodium Hydride in Tetrahydrofuran), the alkylation of indazoles with a 3-carboxymethyl group can result in greater than 99% regioselectivity for the N-1 product. beilstein-journals.orgnih.gov Therefore, in any competing N-alkylation side-reaction during the esterification of 5-nitro-1H-indazole-3-carboxylic acid, the formation of the N-1 methylated isomer is expected to be heavily favored.

Reaction Conditions:

The choice of acidic, basic, or neutral reaction conditions is critical in determining whether O-alkylation or N-alkylation is the primary pathway.

Acidic Conditions: Acid-catalyzed esterification, commonly known as Fischer esterification, provides a direct and effective method for the synthesis of this compound. chemicalbook.com By reacting 5-nitro-1H-indazole-3-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid, the carboxylic acid is converted to its methyl ester. chemicalbook.commasterorganicchemistry.com Under these conditions, the nitrogen atoms of the indazole ring are protonated, which deactivates them towards electrophilic attack by the alkylating agent. This effectively suppresses the competing N-alkylation side reaction, leading to selective O-alkylation of the carboxyl group. A typical procedure involves refluxing the carboxylic acid in methanol with catalytic sulfuric acid for several hours, yielding the desired product. chemicalbook.com

Basic Conditions: In contrast, basic conditions, often used for N-alkylation, involve the deprotonation of the indazole N-H with a base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) to form an indazolide anion. beilstein-journals.orgbeilstein-journals.org This anion is a potent nucleophile that readily attacks alkylating agents. While this approach is designed to promote N-alkylation, it can also deprotonate the carboxylic acid, forming a dianion. The subsequent reaction with a methylating agent can lead to a mixture of O- and N-methylated products. As discussed, the C-3 carboxylate group would direct any N-alkylation preferentially to the N-1 position. nih.gov

The following table summarizes the observed regioselectivity of N-alkylation in various substituted indazoles, illustrating the impact of substituent position and reaction conditions.

Indazole DerivativeConditionsAlkylating AgentMajor ProductN-1:N-2 RatioReference
Indazole-3-carboxymethylNaH, THFAlkyl BromideN-1 Alkylation>99:1 nih.gov
7-NitroindazoleNaH, THFAlkyl BromideN-2 AlkylationExcellent N-2 Selectivity nih.gov
5-Bromo-indazole-3-carboxylateNaH, DMFIsopropyl IodideMixture~1:1.2 beilstein-journals.org
6-NitroindazoleKOH, 45 °CDimethyl SulfateMixture~1:1 google.com

Role of Specific Alkylating Reagents

The choice of methylating agent is paramount as its reactivity, size, and the mechanism by which it delivers the methyl group can significantly influence the product distribution between O- and N-alkylation.

Methyl Iodide and Dimethyl Sulfate: These are conventional and widely used methylating agents in organic synthesis. google.comgoogle.com They are effective for both the esterification of carboxylic acids (often under basic conditions via the carboxylate salt) and the N-alkylation of heterocycles. When reacting with 5-nitro-1H-indazole-3-carboxylic acid under basic conditions, both reagents are expected to produce a mixture of the desired methyl ester, the N-1 methylated acid, and the N-1 methylated ester. The formation of a dianion (deprotonated at both the carboxylic acid and the indazole N-H) would lead to competitive alkylation at both sites. The relative yields would depend on the specific base, solvent, and temperature used.

Diazomethane (CH₂N₂): Diazomethane is a highly efficient and mild reagent for the quantitative conversion of carboxylic acids to their corresponding methyl esters. diva-portal.orgresearchgate.net The reaction proceeds rapidly at room temperature and typically avoids the harsh conditions or strong bases that promote N-alkylation. The mechanism involves the protonation of diazomethane by the acidic carboxylic acid to form a methyldiazonium cation, which is then attacked by the carboxylate anion in an Sₙ2 reaction, releasing nitrogen gas. researchgate.net Given that the carboxylic acid proton (pKa ≈ 3-5) is significantly more acidic than the indazole N-H proton (pKa ≈ 14), diazomethane is expected to react selectively with the carboxyl group. This makes it an excellent choice for the clean synthesis of this compound with minimal N-methylated byproducts. However, the toxicity and explosive nature of diazomethane necessitate careful handling. orgsyn.org

Trimethyloxonium Tetrafluoroborate (Meerwein's Salt): This compound, [(CH₃)₃O]⁺[BF₄]⁻, is a powerful and "hard" electrophilic methylating agent. google.com It is known to be highly effective for the alkylation of heteroatoms. In the context of indazole chemistry, it has been shown to be particularly effective for the regioselective N-2 alkylation of certain indazole derivatives, such as 6-nitroindazole. google.com Its application to 5-nitro-1H-indazole-3-carboxylic acid presents a complex scenario. The high reactivity of Meerwein's salt could lead to methylation at multiple sites. There would be a competition between O-methylation of the carboxyl group and N-methylation of the indazole ring. The inherent preference of this reagent for N-2 alkylation would be in direct opposition to the strong N-1 directing effect of the C-3 carboxylate substituent, potentially leading to a complex mixture of products.

The table below contrasts the expected primary outcomes when using these reagents for the methylation of 5-nitro-1H-indazole-3-carboxylic acid, based on their known reactivity profiles.

Alkylating ReagentTypical ConditionsExpected Major ProductPotential ByproductsKey Characteristics
Methyl IodideBasic (e.g., K₂CO₃, NaH)Mixture of O- and N-methylated products1-Methyl-5-nitro-1H-indazole-3-carboxylic acid, Methyl 1-methyl-5-nitro-1H-indazole-3-carboxylateStandard Sₙ2 reagent; moderate reactivity.
Dimethyl SulfateBasic (e.g., K₂CO₃, NaH)Mixture of O- and N-methylated products1-Methyl-5-nitro-1H-indazole-3-carboxylic acid, Methyl 1-methyl-5-nitro-1H-indazole-3-carboxylateMore reactive than methyl iodide; also functions via Sₙ2.
DiazomethaneNeutral, Room TempThis compound (O-alkylation)Minimal N-alkylation expectedHighly selective for carboxylic acids; mild conditions.
Trimethyloxonium TetrafluoroborateNeutral/AnhydrousComplex MixtureN-1 and N-2 methylated isomers, O-methylated productPowerful, hard electrophile; potential for low selectivity in this substrate.

Chemical Reactivity and Derivatization

Reactions Involving the Nitro Group

The nitro group at the 5-position of the indazole ring is a key functional group that can undergo several important chemical transformations, including reduction to an amino group, nucleophilic aromatic substitution, and bioreduction leading to reactive intermediates.

The reduction of the nitro group to a primary amine is a common and synthetically useful transformation. This conversion can be achieved through various reducing agents, with catalytic hydrogenation and metal-acid combinations being the most prevalent methods.

One of the most effective methods for the reduction of nitroarenes is catalytic hydrogenation. This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, in the presence of hydrogen gas. The reaction is generally carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) at moderate temperatures and pressures. The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine (B1172632) intermediates and improve the purity of the resulting amine. google.com

Another widely used method for the reduction of nitro groups is the use of stannous chloride (SnCl₂) in an acidic medium, such as hydrochloric acid, or in an alcoholic solvent. nih.govresearchgate.net This method is particularly useful for the reduction of nitroindazoles. nih.govresearchgate.net The reaction proceeds readily at room temperature or with gentle heating.

The successful reduction of Methyl 5-nitro-1H-indazole-3-carboxylate yields Methyl 5-amino-1H-indazole-3-carboxylate, a valuable intermediate for the synthesis of various biologically active compounds.

ReactionReagents and ConditionsProduct
Reduction of Nitro GroupH₂, Pd/C, EthanolMethyl 5-amino-1H-indazole-3-carboxylate
Reduction of Nitro GroupSnCl₂·2H₂O, Ethanol, RefluxMethyl 5-amino-1H-indazole-3-carboxylate

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). youtube.com In some heterocyclic systems, the nitro group itself can act as a leaving group, being displaced by a nucleophile. nih.gov The feasibility of such a reaction depends on the stability of the intermediate Meisenheimer complex and the nature of the nucleophile and solvent. youtube.com

For 5-nitroindazoles, the electron-deficient nature of the indazole ring, further accentuated by the nitro group, makes it a potential substrate for SNAr reactions. Theoretical studies on alkyl nitroindazoles have shown that they can act as electrophiles in reactions with nucleophiles. jmaterenvironsci.com The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the nitro group, forming a transient σ-complex. nih.gov Subsequent elimination of the nitro group as a nitrite (B80452) ion leads to the substituted product.

The success of a nucleophilic aromatic substitution on this compound would depend on the specific nucleophile and reaction conditions employed. Strong nucleophiles are generally required for such transformations.

Nitroaromatic compounds, including nitroindazoles, can undergo bioreduction by various flavoenzymes and nitroreductases present in biological systems. nih.govnih.gov This enzymatic reduction can proceed through either a one-electron or a two-electron transfer mechanism. nih.govresearchgate.net

In the one-electron reduction pathway, a nitro anion radical is formed. This radical can then be further reduced to a nitroso intermediate. researchgate.net The two-electron reduction pathway, catalyzed by enzymes like NAD(P)H:quinone oxidoreductase, directly converts the nitro group to a nitroso derivative. nih.gov

The nitroso and subsequently formed hydroxylamine intermediates are reactive species that can interact with cellular macromolecules. researchgate.net These intermediates are often implicated in the biological activity and, in some cases, the toxicity of nitroaromatic compounds. nih.gov The bioreduction of this compound can therefore lead to the formation of these reactive intermediates, which may play a role in its pharmacological profile.

Reactions Involving the Methyl Ester Group

The methyl ester group at the 3-position of the indazole ring is another key site for chemical modification, allowing for the synthesis of a variety of derivatives such as carboxylic acids and amides.

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-nitro-1H-indazole-3-carboxylic acid, under either acidic or basic conditions. chemimpex.com

Basic hydrolysis is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt. Acid-catalyzed hydrolysis is usually performed by heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous or alcoholic solvent.

The resulting 5-nitro-1H-indazole-3-carboxylic acid is a key intermediate for the synthesis of various derivatives, including amides and other esters. chemimpex.com

ReactionReagents and ConditionsProduct
Ester Hydrolysis1. NaOH (aq), Heat 2. HCl (aq)5-Nitro-1H-indazole-3-carboxylic acid
Ester HydrolysisH₂SO₄ (aq), Heat5-Nitro-1H-indazole-3-carboxylic acid

Amides are important functional groups in medicinal chemistry, and the methyl ester of this compound can be converted to a wide range of amides. This can be achieved through a two-step process involving hydrolysis to the carboxylic acid followed by coupling with an amine.

Alternatively, direct amidation of the methyl ester with an amine is also possible, often requiring elevated temperatures or the use of a catalyst. mdpi.com However, the more common route involves the activation of the corresponding carboxylic acid.

Once 5-nitro-1H-indazole-3-carboxylic acid is obtained, it can be coupled with a variety of primary and secondary amines to form the corresponding amides. This coupling reaction is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 1-hydroxybenzotriazole (B26582) (HOBt). derpharmachemica.com This method allows for the synthesis of a diverse library of 5-nitro-1H-indazole-3-carboxamides. derpharmachemica.com

Starting MaterialReagents and ConditionsProduct
5-Nitro-1H-indazole-3-carboxylic acidR-NH₂, EDC, HOBt, DMFN-substituted-5-nitro-1H-indazole-3-carboxamide

Reduction to Alcohol or Aldehyde

The selective reduction of the ester group in this compound to either an alcohol ((5-nitro-1H-indazol-3-yl)methanol) or an aldehyde (5-nitro-1H-indazole-3-carbaldehyde) requires careful selection of reagents to avoid the simultaneous reduction of the sensitive nitro group.

Reduction to Alcohol: The conversion of the methyl ester to a primary alcohol can be challenging due to the presence of the easily reducible nitro group. Strong reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both functional groups. A more chemoselective approach often involves a two-step process:

Activation of the carboxylic acid (obtained from hydrolysis of the ester) with reagents such as ethyl chloroformate or 1,1'-carbonyldiimidazole (B1668759) (CDI).

Subsequent reduction of the activated intermediate with a milder reducing agent like sodium borohydride (B1222165) (NaBH4).

Alternatively, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH3·THF), are known to selectively reduce carboxylic acids in the presence of nitro groups.

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde is a delicate transformation. One common strategy involves the reduction of the corresponding ester to the alcohol, followed by a controlled oxidation using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. A more direct route from the ester can be achieved using diisobutylaluminium hydride (DIBAL-H) at low temperatures. Precise control of stoichiometry and reaction temperature is crucial to prevent over-reduction to the alcohol. Research has also shown that 5-nitro-1H-indazole-3-carboxaldehyde can be synthesized from the nitrosation of 5-nitro-indole, providing an alternative route to this key intermediate. nih.gov

The following table summarizes common reagents for these transformations:

Target Functional GroupReagent(s)Key Considerations
Alcohol1. Hydrolysis (e.g., NaOH) 2. Activation (e.g., CDI) 3. NaBH4Multi-step process, good chemoselectivity.
AlcoholBH3·THFSelective for carboxylic acids over nitro groups.
AldehydeDIBAL-H (at low temperature)Requires careful control of reaction conditions to avoid over-reduction.
Aldehyde1. Reduction to alcohol 2. Oxidation (e.g., PCC)Two-step process, reliable for aldehyde formation.

Electrophilic Aromatic Substitution on the Indazole Ring

The indazole ring is susceptible to electrophilic aromatic substitution, although the reactivity and regioselectivity are heavily influenced by the existing substituents. In this compound, both the nitro group at the 5-position and the methoxycarbonyl group at the 3-position are electron-withdrawing and act as deactivating groups. organicchemistrytutor.comyoutube.com

Directing Effects : Electron-withdrawing groups typically direct incoming electrophiles to the meta positions relative to themselves. organicchemistrytutor.comyoutube.com For the 5-nitro group, the meta positions are C4 and C6. For the 3-methoxycarbonyl group, the meta positions on the benzene (B151609) ring are C5 and C7.

Reactivity : The strong deactivating nature of the nitro group significantly reduces the nucleophilicity of the benzene portion of the indazole ring, making electrophilic aromatic substitution reactions challenging. Harsh reaction conditions, such as the use of strong acids and high temperatures, are often required. youtube.com

Given these factors, further substitution on the benzene ring is difficult. If a reaction were to occur, the most likely positions for substitution would be C4 or C6, which are meta to the powerful 5-nitro directing group. Common electrophilic aromatic substitution reactions include nitration (HNO3/H2SO4), halogenation (e.g., Br2/FeBr3), and sulfonation (SO3/H2SO4). However, the yields for such reactions on this highly deactivated ring system are expected to be low.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. mdpi.comnih.gov To utilize these methods, this compound would first need to be converted into a derivative bearing a suitable leaving group, such as a halide (e.g., bromo or iodo) or a triflate, at one of the ring positions. For instance, a bromo group could be introduced at the C7 position via regioselective bromination. rsc.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate. nih.govyonedalabs.com This reaction is widely used to synthesize biaryl compounds and to append various alkyl and aryl groups to heterocyclic cores. nih.gov For a halo-derivative of this compound, a Suzuki coupling could introduce a wide array of substituents.

The reaction is tolerant of many functional groups, though the presence of the nitro group can sometimes influence catalyst activity. nih.gov The general conditions involve a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), a base (e.g., K2CO3 or Cs2CO3), and a suitable solvent system. nih.govresearchgate.net

ComponentExamples
Palladium CatalystPd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2 with a phosphine (B1218219) ligand
BaseK2CO3, Cs2CO3, K3PO4
SolventDioxane/Water, Toluene, DMF
Boron ReagentArylboronic acids, Heteroarylboronic acids, Alkylboronic esters

This methodology has been successfully applied to various indazole systems, including those with electron-withdrawing groups, to generate novel derivatives. nih.govnih.gov

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide/triflate and an amine. wikipedia.orglibretexts.org This reaction is a cornerstone for synthesizing arylamines, which are prevalent in pharmaceuticals.

Starting from a halogenated derivative of this compound, the Buchwald-Hartwig coupling would allow for the introduction of primary or secondary amines at the halogenated position. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. wikipedia.org The choice of ligand is critical for reaction efficiency, with bulky, electron-rich phosphines often providing the best results. nih.gov While the reaction is generally robust, the nitro group's electron-withdrawing nature can impact the reaction, and care must be taken in selecting the appropriate conditions. nih.gov

Functionalization Strategies for Compound Libraries

This compound is an excellent starting point for the generation of compound libraries due to its multiple functionalization points. nih.gov A typical strategy would involve:

Modification of the Ester Group : The ester at C3 can be hydrolyzed to the carboxylic acid. This acid can then be coupled with a diverse library of amines using standard amide coupling reagents (e.g., HATU, EDC/HOBt) to generate a series of indazole-3-carboxamides. derpharmachemica.comresearchgate.net Alternatively, reduction to the alcohol allows for etherification or other modifications at that position.

Reduction of the Nitro Group : The 5-nitro group can be selectively reduced to an amine (5-amino-1H-indazole-3-carboxylate). thieme-connect.comdoaj.orgorganic-chemistry.org This newly formed amino group can then be acylated, sulfonated, or used in reductive amination to introduce a wide range of substituents at the C5 position.

Functionalization of the Indazole Ring : By first halogenating the indazole ring (e.g., at C7), libraries of compounds can be generated using Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions as described above. rsc.org

N-Alkylation/Arylation : The nitrogen at the N1 position of the indazole ring can be alkylated or arylated under basic conditions, adding another point of diversity. nih.gov

By combining these reactions in various sequences, a large and structurally diverse library of compounds can be synthesized from the single starting material, this compound.

Structure-Activity Relationship (SAR) Studies via Chemical Modification

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity. For derivatives of this compound, SAR studies would involve synthesizing analogues with systematic modifications and evaluating their biological effects.

Key modifications and their potential impact include:

The 5-Nitro Group : The presence and position of a nitro group can be critical for activity. Studies on other nitro-heterocycles have shown that the nitro group is often essential for antimicrobial or antiparasitic activity, as it can be bioreduced to reactive radical species within the target organism. researchgate.net SAR studies would explore replacing the nitro group with other electron-withdrawing (e.g., cyano, sulfonyl) or electron-donating groups to determine its role. The position is also key, as studies have shown that moving the nitro group from C5 to other positions like C4 or C7 can dramatically alter mutagenic or biological activity. nih.gov

The C3-Substituent : The ester at C3 can be converted into a series of amides, and the nature of the substituent on the amide nitrogen can be varied to probe interactions with biological targets. derpharmachemica.com For example, changing the size, lipophilicity, and hydrogen-bonding capacity of this group can optimize binding affinity.

A study on 5-nitroindazole (B105863) derivatives against Leishmania amazonensis demonstrated that introducing hydrophilic fragments at the N1 position played a key role in improving the selectivity profile of the compounds. nih.gov This highlights how modifications at each position of the indazole scaffold can be systematically explored to optimize for both potency and selectivity. nih.gov

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Analysis and Chemical Shifts

A ¹H NMR spectrum for Methyl 5-nitro-1H-indazole-3-carboxylate would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the indazole ring would typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group and the bicyclic ring system. The methyl ester protons would appear as a singlet in the upfield region (typically δ 3.5-4.0 ppm). The NH proton of the indazole ring would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. However, specific, experimentally determined ¹H NMR data for this compound, including chemical shifts and coupling constants, were not found in the search results.

¹³C NMR Analysis and Carbon Environments

Similarly, a ¹³C NMR spectrum provides information on all the unique carbon atoms in the structure. For this compound, distinct signals would be expected for the carbonyl carbon of the ester, the methyl carbon of the ester, and the seven carbons of the 5-nitro-1H-indazole core. The presence of the nitro group would significantly influence the chemical shifts of the aromatic carbons. Specific literature values for the ¹³C NMR chemical shifts of this compound could not be located.

Variable-Temperature NMR for Tautomerism and Rotational Barriers

Variable-temperature (VT) NMR is a powerful technique used to study dynamic processes such as tautomerism and restricted rotation. 1H-indazoles can exist in tautomeric forms (1H and 2H), and VT-NMR could potentially be used to study the equilibrium between these forms for this compound. No studies applying VT-NMR to investigate the dynamic properties of this specific compound were identified.

NOESY Correlations for Conformational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional structure and conformation. For this molecule, NOESY could potentially show correlations between the ester's methyl protons and adjacent protons on the indazole ring, helping to establish its preferred orientation. However, no NOESY studies for this compound were found in the available literature.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight of a compound and can also be used to deduce its structure by analyzing fragmentation patterns.

LC-MS for Purity and Molecular Weight Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to assess the purity of a sample and to confirm its molecular weight. In an LC-MS analysis of this compound (molecular formula C₉H₇N₃O₄, molecular weight 221.17 g/mol ), the mass spectrometer would be expected to detect the molecular ion peak (e.g., [M+H]⁺ at m/z 222.04 or [M-H]⁻ at m/z 220.03) corresponding to the intact molecule, thereby confirming its identity. The liquid chromatography component would separate the target compound from any impurities, providing a measure of its purity. Specific LC-MS experimental data for this compound was not found.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of the elemental composition of a molecule. For this compound, HRMS provides an exact mass measurement, which serves as a powerful confirmation of its chemical formula, C₉H₇N₃O₄.

The technique measures the mass-to-charge ratio (m/z) to a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the unequivocal differentiation between compounds with the same nominal mass but different elemental formulas. In the analysis of related indazole structures, HRMS has been pivotal in confirming chemical structures based on fragmentation patterns and the exact mass of precursor and product ions scielo.br. The expected monoisotopic mass for the neutral molecule is 221.04365 Da. Typically, analysis is performed on the protonated molecule [M+H]⁺, for which the calculated exact mass would be 222.05148 Da. The close agreement between the experimentally measured mass and the theoretically calculated value provides strong evidence for the compound's identity.

Table 1: Theoretical Exact Mass Data for this compound

Species Formula Calculated Mass (Da)
[M] C₉H₇N₃O₄ 221.04365
[M+H]⁺ C₉H₈N₃O₄⁺ 222.05148
[M+Na]⁺ C₉H₇N₃O₄Na⁺ 244.03342

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present within a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. Analysis of structurally similar compounds provides insight into the expected spectral features scielo.brmdpi.com.

The key functional groups—the N-H of the indazole ring, the aromatic system, the nitro group (NO₂), and the methyl ester group (C=O, C-O)—each produce characteristic absorption peaks. The N-H stretching vibration is typically observed as a broad band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching appears just above 3000 cm⁻¹. The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch usually between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹. One of the most prominent peaks is the carbonyl (C=O) stretch of the ester, which is expected in the range of 1700-1730 cm⁻¹ scielo.br.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Indazole N-H Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Ester C=O Stretch 1700 - 1730
Aromatic C=C Stretch 1450 - 1600
Nitro N=O Asymmetric Stretch 1500 - 1560
Nitro N=O Symmetric Stretch 1345 - 1385

X-ray Crystallography and Solid-State Analysis

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state. While a specific structure for this compound is not detailed in the provided sources, extensive studies on closely related nitro-indazole derivatives offer a clear picture of the expected structural characteristics iucr.orgresearchgate.netnih.gov.

Crystal Structure Determination

The determination of a crystal structure involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields precise data on unit cell dimensions, bond lengths, bond angles, and torsion angles. For instance, the crystallographic study of a similar compound, 3-chloro-1-methyl-5-nitro-1H-indazole, revealed a monoclinic crystal system with a space group of P2₁/n researchgate.net. Such data is foundational for a complete understanding of the molecule's solid-state conformation and packing.

Table 3: Illustrative Crystallographic Data for the Related Compound 3-chloro-1-methyl-5-nitro-1H-indazole researchgate.net

Parameter Value
Chemical Formula C₈H₆ClN₃O₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 3.8273 (2)
b (Å) 14.678 (6)
c (Å) 15.549 (6)
β (°) 96.130 (9)
Volume (ų) 868.5 (6)

Intermolecular Interactions and Crystal Packing (e.g., π–π stacking, C–H···O hydrogen bonds)

The arrangement of molecules in the crystal lattice is dictated by a combination of intermolecular forces. In nitro-indazole derivatives, C–H···O hydrogen bonds and π–π stacking interactions are prominent forces that guide the crystal packing iucr.orgnih.gov. The oxygen atoms of the nitro group and the carboxylate function are effective hydrogen bond acceptors, forming weak C–H···O bonds with hydrogen atoms from neighboring molecules.

Furthermore, the planar, electron-deficient indazole ring system readily engages in π–π stacking interactions with adjacent molecules. In the structure of 1-methyl-5-nitro-3-phenyl-1H-indazole, these stacking interactions are observed with centroid-to-centroid distances ranging from 3.852 (2) to 3.917 (2) Å iucr.org. These combined interactions create a stable, three-dimensional supramolecular architecture.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules nih.govnih.gov.

The analysis generates a three-dimensional surface mapped with properties like dₙₒᵣₘ, which highlights intermolecular contacts shorter than the sum of the van der Waals radii in red, contacts of normal length in white, and longer contacts in blue nih.gov. For related indazole structures, prominent red spots on the dₙₒᵣₘ surface typically correspond to C–H···O hydrogen bonds nih.gov.

Thermal Parameters and Dynamic Disorder

Table 1: General Thermal and Structural Characteristics of Related Nitroindazole Compounds

Parameter Description General Observations for Nitroindazoles
Melting Point Temperature at which the solid phase transitions to liquid. Typically high, reflecting a stable crystal lattice.
Decomposition Temperature Temperature at which the compound begins to chemically degrade. Dependent on the heating rate and atmosphere; often occurs after melting.
Crystal Packing Arrangement of molecules in the solid state. Influenced by hydrogen bonding and π–π stacking interactions. nih.gov
Molecular Planarity The degree to which the molecule's atoms lie in the same plane. The indazole core is generally planar. nih.gov
Dynamic Disorder Movement of atoms or molecular fragments within the crystal lattice. May involve rotation of substituent groups like the nitro or ester functions.

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable for the analysis and purification of this compound, ensuring its chemical identity and purity. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two of the most commonly employed techniques.

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For the analysis of indazole derivatives, reversed-phase HPLC (RP-HPLC) is frequently utilized. While a specific, validated HPLC method for this compound is not detailed in the provided search results, a general approach can be outlined based on methods for similar compounds.

A typical RP-HPLC setup would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous component (such as water or a buffer) and an organic modifier (like acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the more polar mobile phase. The composition of the mobile phase can be optimized to achieve adequate resolution of the target compound from any impurities. For related nitroimidazole compounds, isocratic elution with a methanol-water mixture has been used. sphinxsai.comresearchgate.net Detection is commonly performed using a UV detector, as the aromatic and nitro-substituted structure of this compound would exhibit strong UV absorbance.

Table 2: Illustrative HPLC Parameters for Analysis of Related Aromatic Nitro Compounds

Parameter Typical Conditions
Column C18, C8
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water mixtures, often with pH adjustment or buffer.
Elution Mode Isocratic or Gradient
Flow Rate 0.5 - 1.5 mL/min
Detection UV-Vis (e.g., at 254 nm or 318 nm)
Injection Volume 10 - 20 µL

TLC is a simple, rapid, and versatile technique for monitoring reaction progress, identifying compounds, and determining the purity of a sample. For nitroindazole derivatives, TLC is often used to monitor the progress of synthesis. nih.gov

In a typical TLC analysis of this compound, a silica gel plate would serve as the stationary phase. The mobile phase, or eluent, would be a mixture of organic solvents, with the polarity adjusted to achieve good separation. For instance, a mixture of petroleum ether and ethyl acetate (B1210297) is commonly used for the purification of related indazole carboxaldehydes. nih.gov After developing the plate, the spots can be visualized under UV light, where the UV-active compound will appear as a dark spot on a fluorescent background. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions.

Table 3: General TLC Conditions for the Analysis of Indazole Derivatives

Parameter Description
Stationary Phase Silica gel 60 F254
Mobile Phase (Eluent) Mixtures of nonpolar and polar solvents (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).
Visualization UV light (254 nm)
Application Monitoring reaction progress, preliminary purity assessment.

The synthesis of this compound can potentially lead to the formation of impurities, including starting materials, by-products, and regioisomers. A common challenge in the synthesis of N-substituted indazoles is the formation of both N1 and N2 alkylated isomers. While the primary structure of the title compound is 1H-indazole, the potential for the formation of the 2H-indazole isomer exists depending on the synthetic route.

The separation of such isomers can be challenging due to their similar physical and chemical properties. Chromatographic techniques, particularly HPLC and column chromatography, are crucial for their separation. The choice of the stationary and mobile phases is critical to exploit subtle differences in polarity and stereochemistry between the isomers. For some indazole derivatives, separation of N1 and N2 isomers has been achieved through careful selection of chromatographic conditions. In some cases, fractional crystallization can also be an effective method for separating isomers. A comprehensive impurity profile would involve the identification and quantification of all detectable impurities, which is a critical aspect of quality control for any chemical compound intended for further use.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the properties of indazole derivatives. Calculations are often performed using hybrid functionals like Becke's three-parameter exchange-correlation functional combined with the Lee-Yang-Parr correlation functional (B3LYP), along with appropriate basis sets such as 6-311G or TZVP, to provide a sound basis for experimental observations. researchgate.netnih.govnih.gov

A fundamental step in computational analysis is the optimization of the molecule's ground-state geometry. For compounds similar to Methyl 5-nitro-1H-indazole-3-carboxylate, DFT calculations are used to determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. scielo.org.mx Studies on related nitroindazole structures show that the indazole moiety is essentially planar. nih.gov However, substituent groups like the nitro (NO₂) and methyl carboxylate (-COOCH₃) groups can be twisted out of this plane. nih.gov The optimization process calculates key geometric parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data from X-ray crystallography to validate the computational model. nih.govscielo.org.mx

Table 1: Representative Theoretical vs. Experimental Geometrical Parameters for a Substituted Nitroindazole Moiety

ParameterDFT Calculated Value (Gas Phase)Experimental Value (Crystal Structure)
Indazole Ring Planarity (RMS deviation)~0.00 Å~0.007 Å nih.gov
Nitro Group Twist Angle (e.g., O-N-C-C)Variable-1.1° to 4.0° nih.gov
Substituent-Ring Dihedral AngleVariable~12.9° to 31.6° nih.gov

DFT calculations are a reliable tool for predicting the spectroscopic properties of molecules. Theoretical vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts can be calculated for the optimized geometry. researchgate.netresearchgate.net For indazole-3-carboxylate derivatives, studies have shown that chemical shifts calculated using the DFT/B3LYP method with a 6-311G** basis set are accurate and correlate well with experimental data. researchgate.netresearchgate.net Similarly, simulated IR spectra based on calculated vibrational frequencies generally show good agreement with experimental spectra, aiding in the assignment of absorption bands to specific molecular vibrations, such as the characteristic stretches of the C=O, N-O, and N-H bonds. researchgate.netsemanticscholar.org

Table 2: Comparison of Predicted Spectroscopic Data for Indazole Derivatives

Spectroscopic DataComputational MethodKey Findings
¹H & ¹³C NMR Chemical ShiftsDFT (B3LYP/6-311G**) researchgate.netCalculated values are comparable and well-fitted to experimental data. researchgate.netresearchgate.net
IR Vibrational FrequenciesDFT (B3LYP) researchgate.netSimulated spectra agree with experimental findings, confirming functional groups. researchgate.net

A significant challenge in the synthesis of indazole derivatives is controlling the regioselectivity of N-alkylation, which can occur at either the N1 or N2 position of the indazole ring. beilstein-journals.orgnih.gov DFT calculations are instrumental in elucidating the mechanisms that govern this selectivity. nih.govnih.gov For the closely related methyl 5-bromo-1H-indazole-3-carboxylate, DFT studies have been used to evaluate reaction pathways. beilstein-journals.orgnih.govnih.gov These calculations suggest that the choice of reagents and reaction conditions dictates the outcome. For instance, a chelation mechanism involving a cesium base can favor N1 substitution, while other conditions may lead to N2 products driven by different interactions. nih.govnih.govsemanticscholar.org By calculating the energies of transition states and intermediates for both N1 and N2 alkylation pathways, DFT can predict the most likely product ratio, providing valuable insights for synthetic chemists. nih.govnih.gov The N1 and N2 partial charges and Fukui indices can also be calculated via natural bond orbital (NBO) analyses to support the proposed reaction pathways. nih.govsemanticscholar.org

Non-covalent interactions (NCIs) play a crucial role in determining molecular conformation, crystal packing, and reaction mechanisms. nih.govresearchgate.net DFT-based tools like Reduced Density Gradient (RDG) analysis can be used to visualize and characterize weak interactions such as hydrogen bonds and van der Waals forces. researchgate.net In the context of regioselective alkylation of indazoles, DFT calculations have shown that specific NCIs can drive the formation of the N2-substituted product. nih.govnih.govsemanticscholar.org The analysis of the electron localization function (ELF) and localized orbital locator (LOL) can offer further profound insights into the molecule's bonding characteristics and non-covalent interactions. researchgate.net

Conformational Analysis and Tautomerism

Indazole compounds, including this compound, can exist in different tautomeric forms, primarily the 1H and 2H tautomers. nih.govresearchgate.net Computational studies consistently show that for the parent indazole and its derivatives, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.govresearchgate.net DFT calculations can quantify this energy difference. For the parent indazole, the 1H tautomer is calculated to be about 15 kJ·mol⁻¹ more stable than the 2H tautomer. nih.gov The presence of the electron-withdrawing nitro group at the 5-position is expected to influence the relative stabilities and electronic properties of the tautomers, a phenomenon that can be precisely modeled. Conformational analysis also involves studying the rotation around single bonds, such as the C-C bond connecting the carboxylate group to the ring and the C-N bond of the nitro group, to identify the lowest energy conformers.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Implicit)

While specific QSAR studies on this compound are not detailed in the literature, the compound serves as a scaffold for which such models could be developed. QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org DFT calculations are essential for generating the molecular descriptors used in QSAR. acs.org These descriptors quantify various electronic and structural properties, including:

Highest Occupied Molecular Orbital (HOMO) energy

Lowest Unoccupied Molecular Orbital (LUMO) energy

HOMO-LUMO energy gap

Dipole moment

Mulliken and Natural Population Analysis (NPA) charges

Molecular Electrostatic Potential (MEP) maps

By calculating these descriptors for a series of derivatives of this compound and correlating them with experimentally determined biological activity (e.g., IC₅₀ values), a predictive QSAR model can be built. acs.org This in silico approach allows for the rational design of new, more potent analogues and the screening of virtual libraries before undertaking costly synthesis and testing. acs.org

Molecular Docking and Binding Interaction Prediction (Implicit)

While this compound is a known chemical intermediate used in the synthesis of more complex, biologically active molecules, specific molecular docking and binding interaction studies focusing solely on this compound are not extensively detailed in publicly available research. researchgate.net It primarily serves as a foundational scaffold, which is then elaborated to achieve desired interactions with biological targets.

However, the broader class of 5-nitroindazole (B105863) derivatives has been the subject of numerous computational studies, providing implicit insights into the potential binding behaviors that guide the design of molecules derived from this core structure. These theoretical investigations are crucial for predicting how modifications to the this compound scaffold can influence binding affinity and selectivity for various protein targets.

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific region of a target protein. This method helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a binding energy score. For derivatives of the 5-nitroindazole family, these studies have been instrumental in rationalizing their biological activities, including anticancer and antimicrobial properties.

For instance, in studies involving more complex derivatives synthesized from this compound, molecular docking has been used to investigate interactions with protein targets like tubulin. researchgate.net These analyses predict the binding poses and key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Although these specific interactions are attributed to the larger, derivatized molecules, the indazole core is often essential for correctly orienting the molecule within the protein's binding pocket. researchgate.net

The general approach for such an investigation involves:

Preparation of the Target Protein: A high-resolution 3D structure of the target protein is obtained, typically from a repository like the Protein Data Bank (PDB).

Ligand Preparation: The 3D structure of the ligand (in this case, a derivative of this compound) is generated and optimized for energy.

Docking Simulation: Software is used to fit the ligand into the active site of the protein, exploring various possible conformations and orientations.

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key interactions with specific amino acid residues.

The types of interactions typically predicted in docking studies for indazole-based compounds include:

Hydrogen Bonds: Interactions between hydrogen bond donors (like the N-H of the indazole ring) and acceptors on the protein.

Hydrophobic Interactions: Engagement of the aromatic rings of the indazole scaffold with nonpolar residues in the binding pocket.

Pi-stacking: Stacking interactions between the aromatic system of the indazole and aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

While specific binding energy data for this compound is not available, the table below conceptualizes the kind of data that would be generated from a typical molecular docking study against a hypothetical protein target.

Conceptual Molecular Docking Data

Target Protein Predicted Binding Energy (kcal/mol) Interacting Amino Acid Residues Type of Interaction
Hypothetical Kinase A -7.5 LYS 78, GLU 95 Hydrogen Bond
VAL 34, LEU 130 Hydrophobic
PHE 145 π-π Stacking
Hypothetical Enzyme B -6.8 ASP 112 Hydrogen Bond, Electrostatic

This table is for illustrative purposes only and does not represent actual experimental or computational data for this compound.

Applications in Chemical Biology and Drug Discovery

Design and Synthesis of Chemical Probes

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's biological function. nih.govunc.edu The design of effective probes requires careful consideration of potency, selectivity, and cell permeability. nih.govresearchgate.net The indazole scaffold is a valuable starting point for the synthesis of such probes due to its established role in biologically active compounds. acs.org

The synthesis of the parent compound, Methyl 5-nitro-1H-indazole-3-carboxylate, can be achieved from 5-Nitroindazole-3-carboxylic acid and Methanol (B129727). chemicalbook.com A typical laboratory synthesis involves adding concentrated sulfuric acid to a mixture of 5-Nitroindazole-3-carboxylic acid in methanol at a low temperature, followed by refluxing the mixture for several hours. The product is then isolated by cooling the reaction mass and pouring it into ice, followed by filtration and recrystallization. chemicalbook.com

To function as a chemical probe, the core molecule would be further modified. This involves the strategic addition of functional groups, such as:

Reporter Tags: Fluorophores or biotin (B1667282) tags to allow for visualization or affinity purification of the target protein.

Reactive Moieties: Photo-activatable groups or electrophiles to enable covalent labeling and identification of the molecular target. researchgate.net

While specific examples of this compound being used as a chemical probe are not extensively documented, the principles of probe design are well-established for heterocyclic compounds, indicating its potential for such applications. researchgate.netnih.gov

Investigation of Biological Activity of Indazole Derivatives

Indazole derivatives exhibit a wide spectrum of biological activities, making them a focal point in medicinal chemistry. nih.govresearchgate.net The diverse functionalities that can be introduced onto the indazole ring system allow for the fine-tuning of their pharmacological profiles. nih.gov

Extensive research has demonstrated that compounds containing the indazole nucleus possess a range of therapeutic properties. nih.govbenthamscience.comresearchgate.net These include anti-inflammatory, antitumor, antifungal, antibacterial, and anti-HIV activities. nih.govresearchgate.net For example, novel 3-chloro-6-nitro-1H-indazole derivatives have shown promising activity against several species of Leishmania, the parasite responsible for leishmaniasis. nih.gov Furthermore, the introduction of a nitro group, as seen in this compound, is a common strategy in developing antiprotozoal agents. researchgate.net

Biological ActivityAssociated Indazole Derivative ClassReference
AntitumorGeneral Indazole Derivatives nih.gov
AntifungalGeneral Indazole Derivatives researchgate.net
AntibacterialGeneral Indazole Derivatives nih.gov
Anti-HIVGeneral Indazole Derivatives nih.gov
Anti-inflammatoryGeneral Indazole Derivatives benthamscience.com
Antileishmanial3-chloro-6-nitro-1H-indazole derivatives nih.gov
Antiprotozoal5-nitroindazole (B105863) derivatives researchgate.net

Interaction Studies with Molecular Targets

The biological effects of indazole derivatives are mediated by their interaction with specific molecular targets within the cell. Molecular docking studies and biochemical assays have been instrumental in identifying these targets and elucidating the mechanism of action.

One key target for some indazole derivatives is DNA gyrase , an essential enzyme in bacteria, making it an attractive target for antibacterial agents. pnrjournal.com In the realm of cancer therapy, indazole-based compounds have been shown to interact with a variety of protein kinases, which are critical regulators of cell signaling. nih.govrsc.org

Key molecular targets identified for various indazole derivatives include:

Fibroblast Growth Factor Receptors (FGFRs): A novel series of 1H-indazole-based derivatives were found to inhibit FGFR1-3 with IC50 values in the micromolar range. nih.gov

Anaplastic Lymphoma Kinase (ALK): The 3-aminoindazole derivative Entrectinib showed high potency against ALK with an IC50 value of 12 nM. nih.gov

Epidermal Growth Factor Receptor (EGFR): Structure-guided design has led to 1H-indazole derivatives that display strong potency against EGFR and its mutants, with IC50 values in the low nanomolar range. nih.gov

c-Kit, PDGFRβ, and FLT3: Certain indazole-phenyl urea (B33335) derivatives have been identified as multi-kinase inhibitors targeting these receptors. nih.gov

Cannabinoid System: Some indazole derivatives have been developed as modulators of the cannabinoid system, with potential applications in treating pain, obesity, and nausea. youtube.com

Molecular TargetIndazole Derivative TypeReported Activity/PotencyReference
DNA GyraseSubstituted 1H-indazole derivativesExcellent bonding interaction pnrjournal.com
FGFR1-31H-indazole-based derivativesIC50 in the range of 0.8–90 μM nih.gov
ALKEntrectinib (3-aminoindazole derivative)IC50 of 12 nM nih.gov
EGFR1H-indazole derivativesIC50 of 5.3 nM (T790M mutant) nih.gov
c-Kit, PDGFRβ, FLT3Indazole-phenyl urea derivativeKd of 68.5, 140, and 375 nM, respectively nih.gov

Modulation of Cellular Processes and Molecular Mechanisms

By interacting with their molecular targets, indazole derivatives can modulate a variety of cellular processes, leading to their observed biological effects. A primary mechanism of action for many anticancer indazoles is the disruption of signaling pathways that control cell growth, proliferation, and survival. nih.gov

The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in cancer. A series of 3-amino-1H-indazole derivatives have been synthesized that inhibit this pathway, leading to broad-spectrum antiproliferative activity against various cancer cell lines. nih.gov Mechanism studies revealed that these compounds can:

Inhibit DNA synthesis. nih.gov

Induce cell cycle arrest at the G2/M phase. nih.gov

Promote apoptosis (programmed cell death). nih.gov

Inhibit the migration and invasion of cancer cells. nih.gov

Inhibition of specific kinases, such as TTK, by indazole-based compounds can lead to defects in mitosis, providing another avenue for anticancer activity. nih.gov The ability of these compounds to modulate such fundamental cellular processes underscores their therapeutic potential.

Development of Kinase Inhibitors

Kinases are a class of enzymes that play a central role in cell signaling and are frequently implicated in diseases like cancer. ed.ac.uk The indazole scaffold has proven to be a particularly successful core structure for the development of potent and selective kinase inhibitors. nih.govrsc.org Several FDA-approved drugs, such as Axitinib and Pazopanib, are tyrosine kinase inhibitors that feature an indazole moiety. pnrjournal.com

The development of indazole-based kinase inhibitors is an active area of research, with compounds being designed to target a wide array of kinases. nih.govresearchgate.net Structure-activity relationship (SAR) studies guide the optimization of these molecules to improve their potency and selectivity.

Inhibitor/Derivative SeriesTarget Kinase(s)Reported Potency (IC50)Reference
AxitinibVEGFRs, PDGFR, c-Kit(Marketed Drug) pnrjournal.com
PazopanibVEGFRs, PDGFRs, FGFRs, c-Kit(Marketed Drug) pnrjournal.com
EntrectinibALK, ROS1, TRK12 nM (ALK) nih.govpnrjournal.com
1H-indazole derivativesEGFR (T790M mutant)5.3 nM nih.gov
1H-indazole amide derivativesERK1/29.3 - 25.8 nM nih.gov
CFI-400936TTK3.6 nM nih.gov

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate exist, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic routes. The exploration of novel pathways is crucial for improving yield, reducing environmental impact, and enabling the synthesis of a wider array of derivatives.

Recent advances in organic synthesis, particularly in the realm of catalyst-based and green chemistry approaches, offer exciting possibilities for indazole synthesis. benthamdirect.com Methodologies such as copper-mediated one-pot synthesis of indazole heterocycles have demonstrated the potential for significantly improved yields compared to traditional multi-step processes. nih.gov The application of transition-metal catalysts, in general, has been shown to enhance the efficiency and selectivity of indazole synthesis. benthamdirect.com

Future research could investigate the adaptation of these modern synthetic strategies to this compound. This could involve exploring novel catalyst systems, including those based on earth-abundant metals, to drive the cyclization and functionalization steps. Furthermore, the principles of green chemistry, such as the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave or flow chemistry), will be pivotal in developing more environmentally benign synthetic protocols. The development of one-pot or tandem reactions that minimize intermediate purification steps will also be a key area of focus to streamline the manufacturing process.

Advanced Characterization Techniques

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in materials science and as a pharmaceutical building block. While standard analytical techniques provide basic structural confirmation, the application of more advanced characterization methods can offer deeper insights into its solid-state properties and behavior in different environments.

Crystallographic analysis has been noted to reveal a planar molecular geometry for this compound. Future studies should expand on this by employing single-crystal X-ray diffraction to meticulously map its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the crystalline state. This information is invaluable for understanding its packing motifs and for computational modeling.

Advanced spectroscopic techniques will also play a crucial role. Solid-state NMR (ssNMR) could provide detailed information about the local environment of atoms within the crystal lattice, complementing the data from X-ray diffraction. Terahertz (THz) spectroscopy offers a non-destructive method to probe low-frequency vibrational modes, which are sensitive to crystal packing and polymorphism. Furthermore, techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) can be employed to study the morphology and surface characteristics of its crystalline forms. For its ethyl ester analogue, techniques such as 1H-NMR and Electrospray Ionization Mass Spectrometry (ESI-MS) have been utilized for characterization. nih.gov

Deepening Mechanistic Understanding

While this compound is primarily recognized as a synthetic intermediate, understanding the potential mechanisms of action of its derivatives is crucial for guiding the design of new therapeutic agents. Future research will need to focus on elucidating the precise molecular interactions and signaling pathways influenced by compounds derived from this scaffold.

For instance, derivatives of this indazole have been incorporated into indole (B1671886)–indazolyl hydrazide–hydrazone structures that exhibit antitumor properties. Mechanistic studies on these derivatives suggest they can induce apoptosis through caspase-independent pathways, involving the activation of mitogen-activated protein kinases (MAPK) and the p53 pathway. researchgate.net A deeper mechanistic understanding would involve identifying the specific kinases and downstream effector proteins that are modulated by these compounds. Techniques such as Western blotting, immunoprecipitation, and kinase activity assays will be essential in these investigations.

Furthermore, another derivative of the indazole core has been identified as an inhibitor of human neutrophil elastase (HNE). The proposed mechanism involves a nucleophilic attack by the serine residue in the enzyme's active site on the inhibitor. frontiersin.org Future studies could employ structural biology techniques, such as co-crystallization of the enzyme with the inhibitor, to visualize the binding mode at an atomic level. This would provide a more detailed understanding of the key interactions and guide the design of more potent and selective HNE inhibitors.

Expansion of Biological Applications and Target Identification

The versatility of the this compound scaffold suggests that its biological applications could extend beyond its current use in the synthesis of antitumor and anti-inflammatory agents. A systematic exploration of its potential in other therapeutic areas is a promising avenue for future research.

The indazole nucleus is a well-established pharmacophore present in a wide range of biologically active compounds. researchgate.net Future efforts should focus on creating diverse libraries of compounds derived from this compound and screening them against a broad panel of biological targets. This could uncover novel activities in areas such as infectious diseases (antibacterial, antiviral), neurological disorders, and metabolic diseases.

A key aspect of this research will be the identification of the specific molecular targets of these new derivatives. Modern chemical biology approaches, such as affinity chromatography, activity-based protein profiling (ABPP), and thermal shift assays, can be employed to isolate and identify the protein binding partners of active compounds. Once potential targets are identified, further validation through genetic and pharmacological methods will be necessary to confirm their role in the observed biological effects.

The following table summarizes the current and potential biological applications and targets for derivatives of this compound:

Biological ApplicationPotential Molecular Target(s)Research Focus
Antitumor Tubulin, Mitogen-activated protein kinases (MAPKs), p53 signaling pathwayDesign of novel microtubule-destabilizing agents and modulators of key cancer signaling pathways.
Anti-inflammatory Human Neutrophil Elastase (HNE)Development of potent and selective inhibitors for the treatment of inflammatory lung diseases.
Antimicrobial Bacterial or viral enzymes/proteinsScreening of derivative libraries against a range of pathogens to identify new leads for anti-infective agents.
Neurological Disorders Receptors, ion channels, or enzymes in the central nervous systemExploration of the scaffold's potential to modulate neuronal function for the treatment of neurodegenerative diseases or psychiatric disorders.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these powerful computational tools are poised to significantly accelerate research on this compound and its derivatives.

AI and ML algorithms can be employed in several key areas. Firstly, in the design of novel compounds, generative models can be used to create virtual libraries of indazole derivatives with desired physicochemical properties and predicted biological activities. These in silico models can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Secondly, AI can be utilized to predict the biological targets of new molecules. By training ML models on large datasets of known drug-target interactions, it is possible to predict the likely protein partners for novel indazole derivatives. This can significantly expedite the target identification process.

Thirdly, in the realm of synthesis, AI can be applied to retrosynthetic analysis, proposing novel and efficient synthetic routes to target molecules. Machine learning models can also be used to optimize reaction conditions, leading to improved yields and purity. The use of in silico ADME (absorption, distribution, metabolism, and excretion) prediction tools will also be crucial in the early stages of drug design to identify candidates with favorable pharmacokinetic profiles. researchgate.net

The synergy between computational approaches and experimental validation will be key to unlocking the full potential of the this compound scaffold in the development of new therapeutics.

Q & A

Q. Optimization Tips :

  • Use DMF for cyclization to enhance solubility and reduce side reactions.
  • Recrystallize from DMF to remove isomers (e.g., 2,3-dichlorophenyl isomer contamination) .

How can NMR spectroscopy and X-ray crystallography be integrated to resolve structural ambiguities in this compound derivatives?

Advanced Research Question
NMR Analysis :

  • Use ¹H NMR (e.g., 302 MHz in DMSO-d₆) to identify aromatic protons and nitro group effects. Key signals include downfield shifts for nitro-adjacent protons (e.g., δ 8.91 ppm for H-4) .
  • ¹³C NMR confirms carbonyl (C=O) and nitro-substituted carbons (e.g., δ 144.1 ppm for C-5 nitro) .

Q. X-ray Crystallography :

  • Employ SHELXL for refinement. Input HKL data, assign space groups (e.g., P2₁/c), and refine anisotropic displacement parameters.
  • Use ORTEP for visualizing anisotropic ellipsoids to confirm bond angles and nitro-group orientation .

Q. Data Reconciliation :

  • If NMR suggests multiple conformers, compare with X-ray thermal parameters to assess dynamic disorder.
  • Cross-validate torsion angles from X-ray with NOESY correlations in NMR .

What strategies are effective in resolving contradictions between spectroscopic data and computational modeling for nitro-substituted indazoles?

Advanced Research Question

DFT Calculations : Optimize geometry using Gaussian or ORCA at the B3LYP/6-31G* level. Compare computed IR/NMR spectra with experimental data.

Crystallographic Validation : Use SHELXT for initial structure solution and SHELXL for refinement to resolve discrepancies in bond lengths/angles .

Dynamic Effects : If NMR shows broad peaks (e.g., NH protons at δ 13.92 ppm), perform variable-temperature NMR to assess tautomerism or rotational barriers .

Case Study : In 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole, computational models may underestimate nitro-group planarity due to crystal packing forces. Refine using Hirshfeld surface analysis to quantify intermolecular interactions .

How can impurity profiles be systematically analyzed during the synthesis of this compound?

Advanced Research Question

HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to separate isomers. Monitor for byproducts like 6-nitro or de-esterified acids.

Recrystallization : DMF is effective for removing 2,3-dichlorophenyl isomers, as demonstrated in analogous indazole syntheses .

TLC Validation : Employ silica plates with ethyl acetate/hexane (3:7) to track reaction progress and isolate intermediates.

Mitigation : Optimize stoichiometry (e.g., excess hydrazine hydrate) to suppress incomplete cyclization .

What are the best practices for storing and handling this compound to ensure stability?

Basic Research Question

  • Storage : Keep sealed under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group .
  • Handling : Use desiccants (silica gel) in storage vials. Avoid prolonged exposure to light, as nitro groups may undergo photodegradation.
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH) and monitor via HPLC for decomposition products.

How can SHELX software be leveraged to refine challenging crystal structures of nitro-indazole derivatives?

Advanced Research Question

Data Preparation : Integrate HKL files with SHELXC/D for space group determination. For twinned crystals, use TWIN/BASF commands .

Refinement :

  • Apply restraints for disordered nitro groups using ISOR/DFIX.
  • Use SHELXL’s PART instruction to model partial occupancy of solvent molecules .

Validation : Check R1/wR2 convergence and ADP consistency with PLATON/ADDSYM .

Example : For this compound, refine anisotropic displacement parameters (ADPs) to account for nitro-group thermal motion .

What synthetic modifications can enhance the reactivity of this compound for further functionalization?

Advanced Research Question

Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or use SnCl₂/HCl to convert nitro to amine for cross-coupling (e.g., Suzuki-Miyaura) .

Ester Hydrolysis : Treat with LiOH/THF/H₂O to yield carboxylic acid for amide coupling.

Directed C-H Activation : Utilize Pd(OAc)₂ with directing groups (e.g., pyridine) for regioselective halogenation .

Note : Monitor reaction progress via LC-MS to avoid over-reduction or ester cleavage.

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.